molecular formula C13H15BrClNO2 B13505298 tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate

Cat. No.: B13505298
M. Wt: 332.62 g/mol
InChI Key: DOLJDWUSPKRHEP-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7th position, and a chlorine atom at the 5th position on the indoline ring.

Preparation Methods

The synthesis of tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of an indoline precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the ester group enhances its binding affinity to these targets, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15BrClNO2

Molecular Weight

332.62 g/mol

IUPAC Name

tert-butyl 7-bromo-5-chloro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h6-7H,4-5H2,1-3H3

InChI Key

DOLJDWUSPKRHEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC(=C2)Cl)Br

Origin of Product

United States

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